1-(9H-carbazol-9-yl)ethanone

Descripción

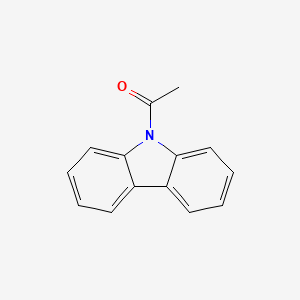

Structure

3D Structure

Propiedades

IUPAC Name |

1-carbazol-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADSTRJVECIIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205989 | |

| Record name | 9H-Carbazole, 9-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-39-0, 27236-49-3 | |

| Record name | 9-Acetyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC231304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 574-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Acetylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ACETYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J45K05W8L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of N Acylcarbazoles in Heterocyclic Chemistry

N-acylcarbazoles, the family of compounds to which 1-(9H-carbazol-9-yl)ethanone belongs, are a pivotal class within heterocyclic chemistry. The introduction of an acyl group onto the nitrogen atom of the carbazole (B46965) ring system significantly modulates the electronic properties and reactivity of the molecule. This acylation enhances the stability of the carbazole core while providing a versatile handle for further chemical transformations. researchgate.netbeilstein-journals.org

These compounds are recognized for their utility as synthetic intermediates, enabling the construction of more complex molecular architectures. echemcom.comnih.gov The acyl group can act as a directing group, influencing the position of subsequent reactions on the carbazole ring, or it can be removed under specific conditions to yield the parent N-H carbazole. nii.ac.jp Furthermore, N-acylcarbazoles serve as important reagents in their own right, for instance, in transamidation reactions where they exhibit remarkable selectivity for acylating less sterically hindered primary amines under mild conditions. researchgate.net Their applications extend into materials science, where their photophysical and electronic properties are harnessed. beilstein-journals.orgnih.gov

Historical Context and Evolution of Research on the Carbazole Core

The journey of the carbazole (B46965) ring system began in 1872 when Carl Graebe and Carl Glaser first isolated it from coal tar. mdpi.comwikipedia.org For many years, research focused on understanding its basic properties and those of its simple derivatives. A significant milestone was the discovery and characterization of carbazole alkaloids from natural sources, such as the plant family Rutaceae, which showcased the biological relevance of this heterocyclic system. mdpi.com

The 20th century saw the expansion of synthetic methodologies to access the carbazole core, including classical methods like the Fischer indole (B1671886) synthesis and nitrene insertion. mdpi.com The advent of modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of functionalized carbazoles, allowing for unprecedented control and efficiency. researchgate.netnih.gov More recently, C-H bond functionalization has emerged as a powerful strategy for the direct and atom-economical modification of the carbazole skeleton. nih.govresearchgate.net This evolution in synthetic chemistry has continuously fueled new investigations into the applications of carbazoles, from pharmaceuticals to the burgeoning field of organic electronics. nih.govmdpi.com

Academic Relevance of 1 9h Carbazol 9 Yl Ethanone As a Synthetic Intermediate and Model System

1-(9H-Carbazol-9-yl)ethanone serves as a quintessential example of a versatile synthetic intermediate. Its synthesis is typically achieved through the straightforward acetylation of carbazole (B46965) using reagents like acetyl chloride or acetic anhydride (B1165640). ontosight.aisphinxsai.com This N-acetylated form is often a crucial first step in more complex synthetic sequences.

One of its primary roles is as a precursor for regioselective functionalization. The acetyl group can act as a removable directing group in transition-metal-catalyzed C-H activation reactions. nii.ac.jp For example, rhodium(III)-catalyzed C-H alkenylation of N-acetylcarbazole proceeds selectively at the C1-position to furnish 1-alkenylcarbazoles. nii.ac.jpresearchgate.net This strategy provides a direct pathway to substituted carbazoles that would be difficult to access otherwise.

Furthermore, this compound is used to synthesize other key intermediates, such as 1-(9H-carbazol-9-yl)-2-chloroethanone, by reaction with chloroacetyl chloride. bas.bg This chloro-derivative is then readily coupled with various nucleophiles to build more elaborate structures with potential biological activities. bas.bg The compound's well-defined structure and predictable reactivity also make it an excellent model system for studying reaction mechanisms and developing new synthetic methods, such as palladium-catalyzed cyclization reactions to form the carbazole ring itself from precursors like 2-acetaminobiphenyl. nih.gov

Overview of Current Research Trajectories for N Acetylcarbazole Analogues

Direct N-Acylation Approaches for Carbazole Scaffolds

The synthesis of 1-(9H-carbazol-9-yl)ethanone is primarily achieved through the direct N-acylation of the carbazole scaffold. This transformation involves the introduction of an acetyl group onto the nitrogen atom of the carbazole ring.

Classical Reagents and Reaction Conditions for N-Acylation

The traditional and most straightforward method for the N-acylation of carbazole involves the use of acyl chlorides or other activated acyl derivatives in the presence of a base. beilstein-journals.orgbeilstein-journals.org For the synthesis of this compound, this typically involves reacting 9H-carbazole with acetyl chloride or acetic anhydride (B1165640).

A common procedure involves the condensation of carbazole with chloroacetyl chloride to form an intermediate, 1-(9H-carbazol-9-yl)-2-chloroethanone. ijper.org Another approach utilizes the reaction of 9H-carbazole with acetyl chloride in the presence of a base to yield N-acetylcarbazole. beilstein-journals.org These classical methods are widely used due to their simplicity and the ready availability of the starting materials. beilstein-journals.orgbeilstein-journals.org

Transition Metal-Catalyzed N-Acylation Protocols

While classical methods are effective, transition metal-catalyzed approaches offer alternative routes to N-acyl carbazoles, often with improved efficiency and substrate scope. Copper- and palladium-catalyzed reactions are prominent in this area.

One-pot procedures involving metal-catalyzed C-X amidation followed by ring-closure of 2,2'-dihalobiphenyls have been developed for the synthesis of acyl carbazoles. beilstein-journals.orgbeilstein-journals.org For instance, N-acyl carbazoles can be efficiently produced from amides and cyclic diaryliodonium triflates in a single step, facilitated by copper iodide in p-xylene (B151628) with diglyme (B29089) as a ligand. beilstein-journals.orgbeilstein-journals.orgnih.gov This method has been shown to be versatile with a wide range of amides and iodonium (B1229267) triflates. beilstein-journals.orgbeilstein-journals.org

Palladium catalysis is also instrumental in synthesizing carbazole derivatives. One strategy involves the palladium-catalyzed cyclization of 2-acetaminobiphenyl to form N-acetylcarbazole. nih.gov This reaction can be achieved with a stoichiometric amount of palladium(II) acetate (B1210297) or a catalytic amount in the presence of a co-oxidant like copper(II) acetate. nih.gov Furthermore, nickel-catalyzed decarbonylation of N-acylated N-heteroarenes allows for the use of benzoic acid derivatives as arylating reagents for N-heteroarenes, including carbazoles. rsc.org

| Method | Reagents | Catalyst/Conditions | Advantages | Ref. |

| Classical Acylation | 9H-Carbazole, Acetyl Chloride/Acetic Anhydride | Base | Simplicity, readily available reagents | beilstein-journals.org, beilstein-journals.org |

| Copper-Catalyzed Acylation | Amides, Cyclic Diaryliodonium Triflates | CuI, diglyme, p-xylene | Single-step, versatile for various amides | beilstein-journals.org, beilstein-journals.org, nih.gov |

| Palladium-Catalyzed Cyclization | 2-Acetaminobiphenyl | Pd(OAc)₂, Cu(OAc)₂ (co-oxidant) | High yields, applicable to substituted biphenyls | nih.gov |

| Nickel-Catalyzed Decarbonylation | N-Acylated N-heteroarenes, Benzoic acid derivatives | Nickel catalyst | Utilizes readily available arylating agents | rsc.org |

Mechanistic Insights into Carbazole N-Acylation Reactions

The mechanism of classical N-acylation involves the nucleophilic attack of the nitrogen atom of carbazole on the electrophilic carbonyl carbon of the acylating agent. The presence of a base facilitates the deprotonation of the carbazole nitrogen, increasing its nucleophilicity.

In transition metal-catalyzed reactions, the mechanisms are more complex. For the palladium-catalyzed cyclization of 2-acetaminobiphenyl, the reaction proceeds via an intramolecular C-H functionalization and C-N bond formation. nih.gov The role of the copper(II) acetate co-oxidant is to reoxidize the reduced palladium species, allowing for a catalytic cycle. nih.gov

For the copper-catalyzed reaction of amides with cyclic diaryliodonium salts, the proposed mechanism involves a ring-opening/intramolecular coupling cascade. beilstein-journals.org The reaction of the diaryliodonium salt with iodide, released during the catalytic cycle, can lead to side products like 2,2'-diiodobiphenyl. beilstein-journals.org

In the nickel-catalyzed decarbonylation, the catalytically active nickel species is proposed to activate the C(acyl)-N bond of the amide via oxidative addition, forming an acylnickelamide intermediate. rsc.org Subsequent extrusion of carbon monoxide leads to the formation of a carbonylnickel species and ultimately the N-arylated product. rsc.org

Regioselective Functionalization of the Carbazole Moiety in this compound

The N-acetyl group in this compound can act as a directing group, enabling regioselective functionalization of the carbazole ring system through C-H activation. chim.it

Carbon-Hydrogen Bond Activation Strategies (C-H Functionalization)

Transition metal-catalyzed C-H activation has become a powerful tool for the direct and regioselective functionalization of carbazoles. nih.govresearchgate.net Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze a range of transformations such as alkylation, acylation, and arylation. nih.govresearchgate.netbohrium.com The N-acetyl group can direct these functionalizations to specific positions on the carbazole ring.

Palladium-Catalyzed C-H Alkylation and Acylation of Carbazoles

Palladium catalysis has been particularly effective for the C-H functionalization of N-protected carbazoles. The N-acetyl group often directs functionalization to the C1 position of the carbazole ring.

An unprecedented C-1 selective mono-arylation and acylation of N-protected carbazoles has been achieved using a dual catalytic system of Eosin Y and palladium acetate under visible light. nih.gov This method demonstrates good functional group tolerance and high regioselectivity, providing monosubstituted products at room temperature. nih.gov For instance, the palladium-catalyzed decarboxylative acylation of N-benzoylated carbazole with phenylglyoxylic acid, using Pd(TFA)₂ as the catalyst and (NH₄)₂S₂O₈ as an oxidant, resulted in C1-acylation. chim.it

Palladium-catalyzed intramolecular C-H alkylation of arenes and heteroarenes has also been successfully applied using unactivated alkyl halides. organic-chemistry.orgnih.gov This method is highly functional group tolerant and provides access to a wide range of carbocyclic and heterocyclic systems. organic-chemistry.orgnih.gov Mechanistic studies suggest the involvement of carbon-centered radicals formed through a single-electron oxidative addition of the alkyl halide to the palladium catalyst. organic-chemistry.org

| Reaction Type | Reagents | Catalyst/Conditions | Position of Functionalization | Key Features | Ref. |

| C-H Acylation | Aryl diazonium salts/glyoxylic acids | Eosin Y, Pd(OAc)₂, visible light | C1 | High regioselectivity, mild conditions | nih.gov |

| C-H Acylation (Decarboxylative) | Phenylglyoxylic acid | Pd(TFA)₂, (NH₄)₂S₂O₈ | C1 | Utilizes a directing group strategy | chim.it |

| C-H Alkylation (Intramolecular) | Unactivated alkyl halides | Palladium catalyst | Ring formation | Tolerant of various functional groups, radical mechanism | organic-chemistry.org, nih.gov |

The synthesis of this compound is well-established through both classical and modern transition metal-catalyzed N-acylation methods. The resulting N-acetyl group serves as a valuable directing group for subsequent chemo- and regioselective functionalization of the carbazole core. In particular, palladium-catalyzed C-H activation strategies have emerged as powerful tools for the selective introduction of alkyl and acyl groups at the C1 position, opening avenues for the synthesis of a diverse range of functionalized carbazole derivatives. These methodologies underscore the importance of this compound as a versatile building block in organic synthesis.

Rhodium-Catalyzed C-H Alkenylation of N-Acetylcarbazoles

The acetyl group on the nitrogen of the carbazole can act as a directing group in rhodium(III)-catalyzed C-H functionalization reactions. nii.ac.jpresearchgate.net This strategy provides a direct pathway for the introduction of alkenyl groups at specific positions on the carbazole ring.

Specifically, the C-H alkenylation of N-acetylcarbazoles can be achieved at the C1-position using a cationic Cp*Rh(III) catalyst. nii.ac.jpresearchgate.netnih.gov This reaction proceeds smoothly to yield 1-alkenylcarbazoles. The acetyl directing group is crucial for this transformation and can be readily removed after the reaction, providing access to 1-alkenyl-N-H-carbazole derivatives. nii.ac.jpresearchgate.net

A study demonstrated that the reaction of N-acetylcarbazole with n-butyl acrylate (B77674) in the presence of a cationic rhodium catalyst, [Cp*Rh(MeCN)3][SbF6]2, resulted in the desired C-H alkenylation product. nii.ac.jp The reaction conditions, such as temperature, can be optimized to enhance the product yield. nii.ac.jp

Catalyst-Controlled Site-Selectivity in Carbazole Functionalization (e.g., C1, C3, C8)

Achieving site-selectivity in the functionalization of the carbazole nucleus is a significant challenge in synthetic chemistry. nih.gov The electronic properties of the nitrogen atom and the aromatic rings influence the regioselectivity of these reactions. numberanalytics.com Catalyst control has emerged as a powerful strategy to direct reactions to specific positions, such as C1, C3, and C8.

For instance, in the context of rhodium-catalyzed C-H alkenylation of N-acetylcarbazoles, the choice of the rhodium catalyst can control whether mono- or di-alkenylation occurs. While a cationic Cp*Rh(III) catalyst favors mono-alkenylation at the C1-position, the use of a cationic CpERh(III) catalyst can promote further alkenylation to produce 1,8-dialkenylcarbazoles. nii.ac.jpresearchgate.netnih.gov

Furthermore, catalyst systems have been developed to achieve site-selective arylation of carbazole. Gold(I)-NHC catalysts have been shown to lead to selective C3-arylation, while palladium acetate allows for selective N-H arylation, demonstrating complete site-selectivity. rsc.orgrsc.org This highlights the critical role of the catalyst in dictating the outcome of the functionalization reaction.

The ability to selectively functionalize the C1 and C8 positions is particularly important as many naturally occurring carbazole alkaloids possess substituents at these positions and exhibit potent biological activities. nii.ac.jp Direct C-H functionalization methods offer a more atom- and step-economical approach compared to traditional multi-step syntheses. nii.ac.jpresearchgate.net

Electrophilic Aromatic Substitution on Activated N-Acetylcarbazoles

The N-acetylation of carbazole deactivates the aromatic nucleus towards electrophilic substitution. rsc.orgrsc.org This is due to the electron-withdrawing nature of the acetyl group, which reduces the electron density of the carbazole ring system. rsc.org Consequently, N-acetylcarbazole is generally unreactive towards many common electrophilic substitution reactions, such as Vilsmeier formylation and acetylation using acetylium perchlorate. rsc.org

However, under specific conditions, electrophilic substitution can be achieved. A notable exception is the Friedel-Crafts acylation catalyzed by aluminum trichloride, which proceeds smoothly to give high yields of the ring substitution product acylated at the position meta to the nitrogen atom. rsc.orgrsc.org This is in contrast to N-alkylcarbazoles, which typically undergo electrophilic substitution at the para position relative to the nitrogen atom. rsc.orgrsc.org

The chlorination of N-acetylcarbazole with chlorine in acetic acid has been a subject of some debate. While it was initially proposed to proceed via a different pathway, further studies have confirmed that it involves a direct electrophilic chlorination mechanism. researchgate.netresearchgate.net This reaction predominantly yields 3-chloro-N-acetylcarbazole, a product of substitution para to the nitrogen atom, which is contrary to the general trend observed for other electrophilic substitutions on N-acetylcarbazole. rsc.org This has been explained by the potential for hydrolysis of the N-acetyl group under the reaction conditions, leading to the more reactive carbazole which is then chlorinated at the 3-position and subsequently re-acetylated. rsc.org

Nucleophilic Substitution and Addition Reactions on the Carbazole Nucleus

The carbazole nucleus itself can undergo nucleophilic substitution reactions, although this is less common than electrophilic substitution. numberanalytics.com The reactivity towards nucleophiles is influenced by the substituents on the carbazole ring. In the context of tetrahydrocarbazoles, the saturated hydrocarbon rings can act as leaving groups under certain conditions, facilitating nucleophilic substitution. wjarr.com Additionally, the nitrogen atom of the carbazole ring can be susceptible to nucleophilic attack, leading to a variety of substitution products. wjarr.com

Double C-H Functionalization Reactions of Carbazole Derivatives

Recent advancements in transition metal catalysis have enabled the double C-H functionalization of carbazole derivatives, allowing for the introduction of multiple functional groups in a single operation. chim.it This strategy offers a highly efficient route to complex carbazole structures.

Gold-catalyzed carbene transfer reactions have been successfully employed for the multiple C-H functionalization of N-alkyl and N-aryl carbazoles. nih.gov By controlling the stoichiometry of the diazoalkane reagent, it is possible to achieve mono-, double-, or even triple C-H functionalization of electron-rich arenes like triphenylamine (B166846) in a highly selective manner. nih.gov This methodology has been extended to carbazoles, where N-alkyl and N-aryl carbazoles undergo double C-H functionalization in good to high yields. nih.gov

Furthermore, rhodium(III)-catalyzed double C-H annulation of 3-(acetylamino)coumarins with internal arylacetylenes has been developed to synthesize complex heterocyclic systems. researchgate.net In the case of N-acetylcarbazoles, as mentioned earlier, the use of a specific rhodium catalyst (cationic CpERh(III)) can lead to a second alkenylation at the C8-position, resulting in 1,8-dialkenylated products. nii.ac.jpresearchgate.netresearchgate.net

Derivatization and Chemical Modification of the Ethanone (B97240) Moiety

The ethanone moiety of this compound provides another site for chemical modification, independent of the carbazole nucleus.

Transformations of the Carbonyl Group (e.g., Oxime Formation)

The carbonyl group of the ethanone functionality can undergo a variety of standard transformations. smolecule.com One important reaction is the formation of oximes. nih.gov This is typically achieved by reacting the ketone with hydroxylamine (B1172632) or a hydroxylammonium salt. nih.gov The resulting oxime introduces a new pharmacophoric feature with both hydrogen-bond donor and acceptor properties. nih.gov

Oxime derivatives of carbazoles have been synthesized and are of interest in various fields, including as photoinitiators in polymerization processes. google.com For example, ethanone 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-1-(O-acetyloxime) is an oxime ester used for this purpose. google.com The formation of an oxime from a ketone precursor is a well-established chemical transformation. nih.gov The Beckmann rearrangement of the oxime of 3-acetyl-6-chloro-9-ethylcarbazole to the corresponding 3-acetamido derivative has also been reported. thieme-connect.de

Alpha-Functionalization of the Acetyl Methyl Group

The acetyl methyl group of this compound, also known as N-acetylcarbazole, is a key site for chemical modification, enabling the introduction of various functional groups at the alpha-position. This reactivity is primarily exploited through the formation of an enolate or related nucleophilic species, which can then react with a range of electrophiles.

One common strategy involves the reaction of N-acetylcarbazole with a base to generate an enolate, which can subsequently undergo reactions. For instance, the alpha-carbon of the acetyl group can be halogenated. A key intermediate, 1-(9H-carbazol-9-yl)-2-chloroethanone, is synthesized by the N-acylation of carbazole with chloroacetyl chloride. bas.bgijper.org This chlorinated derivative serves as a versatile precursor for further functionalization.

The resulting alpha-halogenated N-acetylcarbazole is a valuable building block for introducing other heteroatoms. For example, it can undergo nucleophilic substitution with various nucleophiles. The synthesis of 1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is achieved by reacting 2-chloro-1-(9H-carbazol-9-yl)ethanone with 3-mercapto-4-methyl-1,2,4-triazole in the presence of a base like cesium carbonate. In this reaction, the thiolate anion acts as the nucleophile, displacing the chloride to form a C-S bond.

Furthermore, the acetyl group can participate in condensation reactions. For example, chalcones can be synthesized from N-acetylcarbazole derivatives, which can then be used to form pyrazoline rings. researchgate.net This involves the reaction of the acetyl group with an aldehyde to form an α,β-unsaturated ketone, a classic Claisen-Schmidt condensation. These pyrazolines are an important class of heterocyclic compounds.

Synthetic Utility in C-C, C-N, C-O, and C-S Bond Formation

This compound and its derivatives are versatile scaffolds for the construction of various chemical bonds, including carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. The reactivity of both the carbazole nucleus and the N-acetyl group allows for a diverse range of synthetic transformations.

C-C Bond Formation:

The formation of C-C bonds is a cornerstone of organic synthesis. core.ac.uk In the context of N-acetylcarbazole, several methods have been developed. The acetyl group can serve as a directing group in transition metal-catalyzed C-H activation reactions. For example, rhodium(III)-catalyzed C-H alkenylation of N-acetylcarbazoles at the C1-position produces 1-alkenylcarbazoles. nii.ac.jp This reaction can be controlled to achieve either mono- or dialkenylation. nii.ac.jp

Diels-Alder reactions represent an atom-economic approach to constructing carbazole frameworks, including those with an acetyl group. doi.org The reaction of 3-alkenyl indoles with a conjugated alkynyl ketone can yield substituted 1-acetyl carbazoles without the need for a catalyst. doi.org Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form C-C bonds with carbazole derivatives. researchgate.net

C-N Bond Formation:

The synthesis of C-N bonds is crucial for creating many biologically active molecules. N-acetylcarbazole can be functionalized to incorporate nitrogen-containing moieties. The alpha-functionalized derivative, 1-(9H-carbazol-9-yl)-2-chloroethanone, readily reacts with aminophenols in a base-catalyzed condensation to form C-N bonds. bas.bg Another approach involves the reaction of 1-(9H-carbazol-9-yl)-2-chloroethanone with hydrazine (B178648) hydrate (B1144303) to form a hydrazinyl intermediate, which can be further reacted with aldehydes to create benzylidenehydrazineyl moieties. ijper.org The resulting imine can then be used in cyclization reactions to form nitrogen-containing heterocycles like thiazolidinones. ijper.org The interception of isopyrrole intermediates in certain syntheses also provides a route for C-N bond formation. nih.gov

C-O Bond Formation:

The introduction of oxygen-containing functional groups onto the carbazole scaffold can be achieved through various methods. The Baeyer-Villiger oxidation of 1-acetyl carbazoles provides a route to 1-hydroxyl carbazoles. doi.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the carbazole ring, followed by hydrolysis to yield the phenol.

C-S Bond Formation:

The formation of C-S bonds is important for the synthesis of various sulfur-containing compounds. As previously mentioned, the reaction of 2-chloro-1-(9H-carbazol-9-yl)ethanone with a thiolate nucleophile, such as that derived from 3-mercapto-4-methyl-1,2,4-triazole, is an effective method for constructing a C-S bond at the alpha-position of the acetyl group. This nucleophilic substitution reaction proceeds via deprotonation of the thiol to form a thiolate, which then attacks the electrophilic carbon bearing the chlorine atom.

Sustainable and Green Chemical Synthesis of this compound and its Derivatives

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. pandawainstitute.comopcw.org These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govacs.org

Solvent-Free and Atom-Economical Processes

Solvent-free and atom-economical reactions are key tenets of green chemistry. Solvent-free synthesis of carbazole derivatives has been reported, often in conjunction with microwave irradiation, which can accelerate reaction rates and improve yields. researchgate.net

Microwave-Assisted and Flow Chemistry Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajol.info The synthesis of various carbazole derivatives, including chalcones and heterocyclic compounds, has been successfully achieved using microwave irradiation. researchgate.netresearchgate.netnih.gov Microwave heating can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. nih.gov

Flow chemistry offers another avenue for greener and more efficient synthesis. cam.ac.ukrsc.org By conducting reactions in a continuous flow system, it is possible to achieve better control over reaction parameters such as temperature and pressure, leading to improved safety and reproducibility. cam.ac.uk While specific examples for the flow synthesis of this compound are still emerging, the application of flow chemistry to the synthesis of related carbazole derivatives and other active pharmaceutical ingredients demonstrates its potential in this area. uib.nomdpi.com

Biocatalytic Approaches in N-Acetylcarbazole Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. acsgcipr.org While the direct biocatalytic synthesis of this compound is not yet widely reported, related enzymatic transformations highlight the potential of this approach.

The biosynthesis of N-acetylated carbazole alkaloids has been observed in microorganisms. acs.orgacs.orgnih.gov Studies have identified arylamine N-acetyltransferases responsible for the N-acetylation of carbazole precursors in Streptomyces species. acs.orgacs.orgnih.gov This discovery opens the door for the potential use of these enzymes or whole-cell systems for the targeted synthesis of N-acetylated carbazoles.

Furthermore, chemoenzymatic strategies, which combine chemical and enzymatic steps, are being explored for the synthesis of carbazole derivatives. mdpi.com For example, enzymes have been used to generate carbazole skeletons from simpler precursors, and these enzymatic systems have shown tolerance for various acyl donors, suggesting that N-acetylated derivatives could be produced. mdpi.comnih.gov The use of acylases for the N-acylation of various compounds is also a well-established biocatalytic method that could potentially be adapted for carbazole synthesis. nih.govnih.gov The development of continuous flow biocatalytic processes further enhances the sustainability of this approach. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis of this compound Systems

The compound this compound, also known as N-acetylcarbazole, is a key derivative of carbazole, a nitrogen-containing heterocyclic compound. Its structural features and properties are of significant interest in various fields of chemical research. This article delves into the advanced spectroscopic techniques used for its characterization and structural analysis.

Mechanistic Investigations and Reactivity Patterns of 1 9h Carbazol 9 Yl Ethanone

Elucidation of Reaction Pathways for N-Acylcarbazole Transformations

The transformations of N-acylcarbazoles, including 1-(9H-carbazol-9-yl)ethanone, are governed by the electronic properties of the carbazole (B46965) nucleus and the acyl substituent. The acetyl group at the nitrogen atom acts as an electron-withdrawing group, which influences the reactivity of the carbazole ring in various reactions.

Another important reaction pathway involves the palladium-catalyzed intramolecular C-H functionalization and C-N bond formation to synthesize carbazoles. In the case of the conversion of 2-acetaminobiphenyl to N-acetylcarbazole, a proposed mechanism involves the oxidative addition of a C-H bond to a Pd(II) catalyst, followed by reductive elimination to form the carbazole product and a Pd(0) species. nih.gov The Pd(0) is then reoxidized to Pd(II) to complete the catalytic cycle. nih.gov This pathway highlights the ability of the N-acetyl group to participate in and direct cyclization reactions, providing an efficient route to functionalized carbazoles.

Electrochemical Behavior and Redox Processes of the Carbazole Unit

The carbazole unit in this compound is electrochemically active, capable of undergoing redox processes that are fundamental to its application in electronic materials. The electrochemical behavior is characterized by the oxidation of the carbazole moiety to form radical cations and dications.

Electrochemical studies, often using cyclic voltammetry, have shown that carbazole-containing monomers can be electropolymerized to form conductive polymer films. researchgate.net For instance, poly(9H-carbazol-9-ylpyrene) can be synthesized electrochemically, and the resulting polymer film exhibits distinct electrochromic properties, changing color at different potentials. researchgate.net The redox processes involve the reversible oxidation and reduction of the polymer, with the first redox process for a similar polymer, poly(9H-carbazol-9-ylpyrene), appearing at oxidation and reduction peaks of 0.95 V and 0.83 V, respectively. researchgate.net

The stability of the generated radical cations and their subsequent reactions are crucial in determining the final products. In some cases, stable π-dimeric states can be formed upon oxidation. mdpi.com The potential at which oxidation occurs and the nature of the solvent and electrolyte can influence whether polymerization or dimerization is the favored pathway. mdpi.com For example, the oxidation of certain perimidine-carbazole-thiophene monomers leads to the formation of stable dicationic and tetracationic π-dimers rather than a polymer. mdpi.com

| Compound/Polymer | Redox Process | Potential (V) | Technique | Reference |

|---|---|---|---|---|

| Poly(9H-carbazol-9-ylpyrene) | Oxidation/Reduction | 0.95 / 0.83 | Cyclic Voltammetry | researchgate.net |

| Perimidine-carbazole adduct | Dication to Radical Cation | -0.15 / -0.17 | Cyclic Voltammetry | mdpi.com |

Photoreactivity and Photoinduced Electron/Energy Transfer Processes

The photophysical and photochemical properties of carbazole derivatives are of significant interest due to their applications in optoelectronics and photocatalysis. Upon absorption of light, this compound can be promoted to an excited state, initiating a cascade of photophysical and photochemical events.

Detailed investigations of the excited-state dynamics of carbazole in organic solvents using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy have provided insights into these processes. researchgate.net Following photoexcitation, the initially formed higher singlet state (Sx) undergoes rapid internal conversion (sub-picosecond) to the first excited singlet state (S1). researchgate.netmdpi.com The S1 state of carbazole has a lifetime of approximately 13–15 nanoseconds in deaerated solutions and exhibits characteristic absorption peaks. researchgate.netmdpi.com

From the S1 state, the molecule can either fluoresce back to the ground state or undergo intersystem crossing (ISC) to the triplet state (T1). The quantum yield for ISC in carbazole is typically in the range of 51–56%. researchgate.net The T1 state has a much longer lifetime, on the order of microseconds. researchgate.net Both the S1 and T1 states can be quenched by molecular oxygen. researchgate.net In more complex systems where carbazole is linked to an acceptor moiety, photoinduced electron transfer can occur from the excited carbazole donor to the acceptor, generating a charge-separated state. d-nb.info

| Species | Process | Time Constant | Reference |

|---|---|---|---|

| Carbazole (Sx state) | Internal Conversion to S1 | < 1 ps | researchgate.netmdpi.com |

| Carbazole (S1 state) | Vibrational Cooling | 8–20 ps | researchgate.net |

| Carbazole (S1 state) | Lifetime (deaerated) | 13–15 ns | researchgate.netmdpi.com |

| Carbazole (T1 state) | Lifetime (deaerated) | ~ few µs | researchgate.net |

Catalytic Cycle Mechanisms in Metal-Mediated Functionalizations

Metal-mediated reactions, particularly those catalyzed by palladium, are powerful tools for the synthesis and functionalization of carbazoles. The mechanism of these reactions typically involves a catalytic cycle with the metal center undergoing a series of oxidative addition, migratory insertion, and reductive elimination steps.

A prominent example is the palladium-catalyzed synthesis of N-acetylcarbazole from 2-acetaminobiphenyl. One proposed catalytic cycle begins with the activation of a Pd(II) precatalyst. nih.gov This is followed by the oxidative addition of a C-H bond from the biphenyl (B1667301) moiety to the palladium center. Subsequent reductive elimination forms the C-N bond, yielding the N-acetylcarbazole product and a Pd(0) species. The catalytic cycle is completed by the re-oxidation of Pd(0) to Pd(II) by an oxidant such as Cu(OAc)2 or oxygen. nih.gov

Kinetic Studies of Chemical Reactions Involving this compound

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for elucidating reaction mechanisms. For this compound, kinetic investigations have been conducted for specific reactions.

The kinetics of the chlorination of N-acetylcarbazole in acetic acid have been studied, revealing that the reaction rates are influenced by factors such as polarizability. rsc.org This study provides a quantitative basis for understanding the reactivity of the carbazole ring towards electrophilic attack when an acetyl group is present on the nitrogen.

In the context of hydrogenation reactions, which are relevant for hydrogen storage applications using carbazole derivatives, kinetic measurements have been performed for the hydrogenation of N-ethylcarbazole over a Raney-Ni catalyst. researchgate.net These studies have shown that between 120 and 200 °C, the reaction is zero-order with respect to the N-ethylcarbazole concentration and first-order with respect to the hydrogen concentration. researchgate.net This indicates that under these conditions, the catalyst surface is saturated with the carbazole derivative, and the reaction rate is limited by the availability of hydrogen. researchgate.net The apparent activation energy for this reaction has been determined to be 25.15 kJ/mol on a Ru/NiFe-LDH catalyst. researchgate.net

Supramolecular Assembly and Host-Guest Interactions

The planar and aromatic nature of the carbazole unit makes it an excellent building block for supramolecular chemistry. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, carbazole derivatives can self-assemble into well-defined nanostructures. nih.gov

Host-guest chemistry, a central concept in supramolecular chemistry, involves the specific binding of a "guest" molecule within the cavity or binding site of a "host" molecule. nih.govfiveable.meescholarship.orgthno.org While specific host-guest studies involving this compound as a host are not extensively documented, the principles of supramolecular interactions are applicable. The carbazole framework can be incorporated into larger host molecules designed to recognize and bind specific guests. The binding is driven by a combination of shape and size complementarity, as well as favorable intermolecular interactions. nih.gov

The formation of host-guest complexes can significantly alter the physical and chemical properties of the guest molecule. escholarship.org For example, encapsulation within a host can protect the guest from the surrounding environment, modify its reactivity, or alter its photophysical properties. These principles are being explored for applications in areas such as drug delivery and catalysis. thno.orgrsc.org

Applications in Advanced Functional Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The unique electronic properties of the carbazole (B46965) unit in 1-(9H-carbazol-9-yl)ethanone have led to its extensive investigation for use in OLEDs and OFETs. These applications primarily leverage the compound's ability to act as a host material for phosphorescent emitters and its inherent charge transport capabilities.

Role of N-Acetylcarbazole and its Derivatives as Host Materials

In phosphorescent OLEDs (PhOLEDs), a host material is crucial for dispersing the guest emitter molecules, preventing self-quenching, and facilitating efficient energy transfer to the emitter. Carbazole derivatives are frequently employed as host materials due to their high triplet energy, which is necessary to confine the triplet excitons on the phosphorescent guest.

While specific device data for the parent N-Acetylcarbazole is not extensively documented in publicly available research, the performance of its derivatives highlights the potential of the carbazole core. For instance, carbazole-based host materials have been utilized in highly efficient PhOLEDs. The design of these hosts often involves linking carbazole units to other functional groups to optimize thermal stability, charge transport balance, and energy level alignment with other device layers.

For example, a series of bipolar hosts incorporating carbazole and pyrazole units have been developed, demonstrating high triplet energies between 2.76 and 3.02 eV. rsc.org Green phosphorescent devices using one of these hosts, 5-(9-phenyl-9H-carbazol-3-yl)-1,3-dipyrazolbenzene (3-CzDPz), achieved a remarkable efficiency of 91.2 cd A-1 (29.0%). rsc.org Blue phosphorescent OLEDs with the host 5-(3-(9H-carbazol-9-yl)-phenyl)-1,3-dipyrazolbenzene (m-CzDPz) reached a high efficiency of 48.3 cd A-1 (26.8%). rsc.org These results underscore the efficacy of the carbazole framework, which is central to N-Acetylcarbazole, in high-performance OLEDs.

The following table summarizes the performance of OLEDs using various carbazole-based host materials, illustrating the potential of this class of compounds.

| Host Material Designation | Emitter | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) | Color |

| m-CzDPz rsc.org | Blue Phosphorescent | 48.3 | 26.8 | Blue |

| 3-CzDPz rsc.org | Green Phosphorescent | 91.2 | 29.0 | Green |

| 3-CzDPz rsc.org | Blue TADF | 26.2 | 15.8 | Blue |

| 3-CzDPz rsc.org | Green TADF | 41.1 | 13.3 | Green |

Charge Transport Properties in Carbazole-Based Thin Films

The performance of both OLEDs and OFETs is critically dependent on the charge transport characteristics of the organic materials used. The carbazole moiety is well-known for its hole-transporting properties, attributed to its electron-rich nature. The acetyl group in N-Acetylcarbazole, being an electron-withdrawing group, can influence these properties by modulating the energy levels of the molecule.

For example, derivatives of carbazole and diphenyl imidazole have been synthesized and their charge transport properties investigated. One such compound, featuring two diphenyl imidazole moieties and tert-butyl-substituted carbazolyl groups, exhibited bipolar charge transport with electron drift mobility reaching 10-4 cm²/V·s at an electric field of 8 × 105 V/cm. nih.gov The hole drift mobility for these compounds was found to exceed 10-4 cm²/V·s at high electric fields. nih.gov

The charge transport in thin films of conjugated polymers based on carbazole has also been a subject of intense research. For instance, a poly(2,7-carbazole) derivative, PCBTDPP, has been investigated in organic field-effect transistors, demonstrating a hole mobility of 0.02 cm² V⁻¹ s⁻¹ with a high on/off ratio of 1.4 × 10⁶.

Photophysical Characterization for Device Performance Optimization

A thorough understanding of the photophysical properties of a material is essential for optimizing the performance of optoelectronic devices. For N-Acetylcarbazole and its derivatives, key parameters include their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

The photophysical properties of carbazole itself are well-established, with a fluorescence quantum yield of 0.38 in cyclohexane. The introduction of an acetyl group at the 9-position, as in N-Acetylcarbazole, can influence these properties. While a comprehensive set of photophysical data for N-Acetylcarbazole in various solvents is not compiled in a single source, studies on related carbazole derivatives provide a general understanding. For instance, highly fluorescent and stable carbazole-based compounds have been synthesized, showing high extinction coefficients and quantum yields of fluorescence in dichloromethane, with values ranging from 0.72 to 0.89. researchgate.net

The table below presents a summary of the reported photophysical properties for carbazole, the core component of N-Acetylcarbazole.

| Property | Value | Conditions |

| Fluorescence Quantum Yield (Φ) | 0.38 | Cyclohexane |

| Excitation Peak | 323 nm | - |

| Emission Peak | 351 nm | - |

Organic Photovoltaics (OPVs) and Solar Cells

The electron-donating nature of the carbazole moiety also makes this compound and its derivatives promising candidates for applications in organic photovoltaics, where they can function as the electron donor component in a bulk heterojunction (BHJ) active layer.

Electron Donor and Acceptor Characteristics in Carbazole Conjugates

In a typical BHJ solar cell, an electron donor and an electron acceptor material are blended together to form the photoactive layer. Upon absorption of light, the donor material generates an exciton (a bound electron-hole pair), which then diffuses to the donor-acceptor interface where charge separation occurs. The carbazole unit, being electron-rich, is an excellent electron donor.

The design of efficient donor materials based on carbazole often involves creating donor-acceptor (D-A) type copolymers. In these structures, the carbazole unit acts as the donor, while an electron-deficient unit is incorporated as the acceptor. This D-A architecture helps to lower the bandgap of the material, allowing for broader absorption of the solar spectrum.

While specific studies detailing the use of N-Acetylcarbazole as the primary donor in OPVs are limited, the broader class of carbazole-based materials has been extensively explored. For instance, carbazole derivatives have been used as electron donors in combination with various acceptor groups in BHJ solar cells. The performance of these devices is highly dependent on the energy level alignment between the donor and acceptor, as well as the morphology of the blend.

Materials Design for Enhanced Power Conversion Efficiency

The ultimate goal in OPV research is to maximize the power conversion efficiency (PCE), which is a measure of how effectively a solar cell converts sunlight into electricity. The design of the donor and acceptor materials plays a crucial role in achieving high PCE.

For carbazole-based materials, several strategies have been employed to enhance PCE. One approach is to modify the carbazole core with different functional groups to fine-tune its electronic properties and improve its processability. Another strategy is to copolymerize carbazole with various electron-accepting units to create low-bandgap polymers with broad solar absorption.

Research on carbazole-based polymers for organic solar cells has demonstrated significant progress. For example, a poly(2,7-carbazole) derivative has been used to fabricate highly efficient organic solar cells. By optimizing the active layer thickness, PCEs of 5.2% with mdpi.commdpi.com-phenyl C61-butyric acid methyl ester (PC60BM) and 5.7% with mdpi.commdpi.com-phenyl C71-butyric acid methyl ester (PC70BM) as the acceptor were achieved. Further advancements in materials design and device engineering have led to even higher efficiencies, with some carbazole-based systems reaching PCEs of around 6%.

The following table provides examples of power conversion efficiencies achieved with different carbazole-based donor polymers in organic solar cells.

| Donor Polymer | Acceptor | Power Conversion Efficiency (%) |

| Poly(N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)) | PC60BM | 5.2 |

| Poly(N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)) | PC70BM | 5.7 |

Functional Polymers and Copolymers Derived from this compound

The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, serves as a versatile building block for a wide range of functional materials due to its unique electronic and photophysical properties. mdpi.comresearchgate.net Derivatives of carbazole, including this compound (also known as N-acetylcarbazole), are precursors to polymers and copolymers with applications in advanced optoelectronic devices. nih.gov These materials are prized for their excellent hole-transporting capabilities, high thermal stability, and tunable optical properties. mdpi.comresearchgate.netmdpi.com

Polymerization Methodologies for N-Substituted Carbazole Monomers

Polymers incorporating the N-substituted carbazole framework can be synthesized through various polymerization techniques, depending on the nature of the polymerizable group attached to the carbazole nitrogen or other positions on the ring.

Free-Radical Polymerization: This is a common method for monomers containing a vinyl group, such as N-vinylcarbazole (NVK). The polymerization of NVK yields poly(N-vinylcarbazole) (PVK), one of the most extensively studied carbazole-based polymers. mdpi.com Copolymers can also be synthesized using this method, for instance, by copolymerizing NVK with monomers like 1-vinyl-1,2,4-triazole (VT) to tailor the material's properties. mdpi.com

Electrochemical Polymerization: This technique is widely employed to create thin, uniform films of carbazole-based polymers directly onto an electrode surface. mdpi.com The process involves the oxidative coupling of carbazole units, typically at the 3 and 6 positions, to form a conjugated polymer network. rsc.org This method allows for precise control over film thickness and morphology.

Condensation Polymerization: Palladium-catalyzed polycondensation reactions, such as the Suzuki coupling, are used to create well-defined alternating copolymers. unimi.it This approach is particularly useful for synthesizing donor-acceptor (D-A) type copolymers, where electron-rich carbazole units are combined with electron-accepting comonomers to fine-tune the electronic and optical properties of the resulting polymer. unimi.itmdpi.com

Other Methods: Anionic polymerization has been used to create block copolymers, such as those containing poly(9-(2,3-epoxypropyl) carbazole) (PEPK), by the sequential addition of monomers. nih.gov Additionally, environmentally friendly methods like Friedel–Crafts polymerization have been utilized to synthesize carbazole-based polymer electrets for memory applications. researchgate.net

Properties of Poly(N-acetylcarbazole) and Related Copolymers

Polymers derived from N-substituted carbazoles exhibit a range of properties that make them suitable for electronic and optoelectronic applications. While data specifically on poly(N-acetylcarbazole) is limited, the properties of closely related carbazole-containing polymers provide significant insight.

Electronic and Charge Transport Properties: Carbazole-based polymers are renowned for being excellent p-type (hole-transporting) materials. mdpi.comresearchgate.netmdpi.com The electron-rich nature of the carbazole unit facilitates stable radical cation formation and efficient hole mobility. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be tuned by creating copolymers with different electron-donating or electron-accepting units, which is crucial for optimizing charge injection and transport in multilayer devices. mdpi.com

Optical Properties: Many carbazole polymers are highly fluorescent. Poly(N-vinylcarbazole), for example, is known for its blue-light emission. mdpi.com In the solid state, carbazole-based polymers can exhibit fluorescence from both isolated monomer units (monomer emission) and from excited-state dimers (excimer emission), which typically appears as a broader, red-shifted band. nih.gov The optical band gap and emission color can be controlled through copolymerization.

Thermal and Chemical Stability: The rigid, aromatic structure of carbazole imparts good thermal and chemical stability to its polymers. mdpi.commdpi.com This robustness is a critical advantage for the longevity and reliability of electronic devices fabricated from these materials.

Solubility and Processability: A significant challenge with some conjugated polymers is their poor solubility, which complicates device fabrication. This is often addressed by attaching flexible alkyl chains to the carbazole nitrogen or other positions on the ring, enhancing solubility in common organic solvents and enabling solution-based processing techniques like spin-coating. mdpi.comunimi.it

Table 1: Properties of Representative Carbazole-Based Polymers

| Polymer/Copolymer | Key Properties | Relevant Application(s) |

| Poly(N-vinylcarbazole) (PVK) | Excellent thermal stability, blue-light emission, good hole-transporting material. mdpi.com | Host material in OLEDs, electrophotography. mdpi.com |

| Indenocarbazole–Triazine Copolymers | Bipolar charge transport, high triplet energy, good thermal stability. acs.org | Bipolar host materials for OLEDs. acs.org |

| Poly(carbazole fluorenone) (PFlCz) | Charge-trapping electret, LUMO level of -3.31 eV (phenyl-substituted). researchgate.net | Charge trapping layers in organic memory devices. researchgate.net |

| 1,8-Carbazole-Based Copolymers | Tunable HOMO/LUMO levels via comonomer selection, good film-forming capability. mdpi.com | p-type semiconductors in organic electronics. mdpi.com |

| Carbazole-Pyridazine Copolymers | Push-pull electronic structure, good solubility and film-forming capability. unimi.it | Organic photovoltaics, light-emitting devices. |

Applications in Photorefractive Materials and Charge Transport Layers

The favorable electronic and optical properties of carbazole-based polymers lead to their use in specialized optoelectronic applications.

Charge Transport Layers: The primary application for these materials is as hole-transport layers (HTLs) in a variety of devices. mdpi.comacs.org In organic light-emitting diodes (OLEDs), an efficient HTL facilitates the movement of holes from the anode to the emissive layer, improving device efficiency and stability. acs.org Similarly, in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs), carbazole-based HTLs are a promising alternative to the more expensive and less stable standard material, spiro-OMeTAD. mdpi.comacs.orgnih.gov Their high hole mobility and suitable energy levels ensure efficient extraction of holes from the light-absorbing layer. acs.orgrsc.org

Photorefractive Materials: Photorefractive polymers are materials that exhibit a change in their refractive index upon exposure to light. This effect requires both photoconductivity and an electro-optic response. Carbazole-based polymers are excellent candidates for these materials as the carbazole moiety provides the necessary charge-transporting (photoconductive) properties. By incorporating a nonlinear optical chromophore into the polymer backbone or as a guest molecule, bifunctional photorefractive materials can be created. researchgate.net These materials are of interest for applications in holographic data storage, optical image processing, and real-time optical applications.

Charge Trapping Layers: In non-volatile organic field-effect transistor memories (OFETMs), carbazole-based polymers can function as the charge-trapping layer. researchgate.net Their ability to effectively trap and store charge under an applied voltage allows the transistor to switch between high- and low-conductance states, representing "0" and "1" for data storage. Research has shown that modifying the polymer structure can significantly enhance the memory window, switching speed, and data retention time of these devices. researchgate.net

Chemical Sensors and Biosensors Based on Carbazole Derivatives

The inherent fluorescence and electrochemical activity of the carbazole nucleus make it an excellent platform for the development of chemical sensors and biosensors. researchgate.netclockss.orgresearchgate.net By functionalizing the carbazole scaffold with specific recognition units, highly selective and sensitive sensors for a variety of analytes, including metal ions, anions, and neutral molecules, can be designed. researchgate.netnih.govrsc.org

Design Principles for Fluorescent and Electrochemical Sensors

The design of a carbazole-based sensor involves the integration of a signaling unit (the carbazole) with a recognition unit (the receptor) that selectively binds to the target analyte.

Fluorescent Sensors: The fundamental design principle is to create a system where the analyte-receptor binding event modulates the fluorescence properties of the carbazole fluorophore. This can be achieved in several ways:

Fluorophore-Receptor System: A common strategy is to covalently link the carbazole unit to a receptor molecule that has a specific affinity for the target analyte. clockss.org The binding event can cause fluorescence quenching or enhancement through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). researchgate.netrsc.org

Hydrogen Bonding: For anion sensing, the carbazole N-H group can act as a hydrogen-bond donor. nih.gov Additional hydrogen-bond donor groups (e.g., hydroxyl, amide) can be positioned strategically to create a pre-organized binding pocket that is selective for a specific anion. nih.govnih.gov Anion binding perturbs the electronic structure of the fluorophore, leading to a detectable change in fluorescence or color. nih.gov

Aggregation-Induced Emission (AIE): Some carbazole derivatives are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. rsc.orgmdpi.com A sensor can be designed where the analyte induces or disrupts this aggregation, leading to a "turn-on" or "turn-off" fluorescent response. mdpi.com

Electrochemical Sensors: These sensors translate the chemical recognition event into an electrical signal. A common type is the ion-selective electrode (ISE).

Ion-Selective Electrodes (ISEs): In this design, a carbazole-based receptor (ionophore) with high selectivity for a target ion is embedded within a polymeric membrane (e.g., PVC). beilstein-journals.orgabo.fi The ionophore selectively extracts the target ion from the sample into the membrane phase. This selective binding process creates a potential difference across the membrane that is proportional to the concentration of the target ion, which is then measured potentiometrically. abo.fibeilstein-journals.org The design of the ionophore, particularly the geometry of its binding cavity and the arrangement of binding sites, is crucial for achieving high selectivity. beilstein-journals.org

Detection Mechanisms for Specific Analytes

The mechanism of detection is dependent on the sensor design and the nature of the interaction between the receptor and the analyte.

Metal Ions: The detection of metal ions, such as Cu²⁺, often relies on a coordination mechanism. The sensor molecule contains a chelating site that forms a stable complex with the metal ion. researchgate.netnih.gov This complexation alters the electronic properties of the system. For example, the paramagnetic nature of Cu²⁺ can efficiently quench the fluorescence of the nearby carbazole fluorophore, providing a "turn-off" signal. nih.gov In other designs, complexation can restrict molecular rotations or alter electronic pathways, leading to a "turn-on" fluorescence response. rsc.orgresearchgate.netrsc.org

Anions: The primary detection mechanism for anions is through hydrogen bonding interactions. nih.govnih.gov Anions like fluoride (B91410), chloride, and various oxyanions (e.g., acetate (B1210297), phosphate) can bind to the carbazole N-H and other amide or urea (B33335) N-H groups. nih.govnih.gov This binding can enhance fluorescence by blocking PET quenching pathways or cause a color change (in colorimetric sensors) by modulating the ICT character of the molecule. nih.gov Another mechanism involves a chemical reaction, where an anion like fluoride can cleave a specific bond (e.g., a silicon-oxygen bond) in the sensor molecule, releasing the fluorescent carbazole unit and causing a "turn-on" signal. scnu.edu.cn

Neutral Molecules: Carbazole-based sensors can also detect neutral molecules. A sensor for glucose has been developed based on the AIE phenomenon, where the binding of glucose to a boronic acid receptor on the carbazole derivative induces aggregation and a dramatic increase in fluorescence. rsc.org Porous polymers containing carbazole groups have been shown to detect pesticides through an energy transfer mechanism, where the excited state of the carbazole is quenched by the nearby pesticide molecule. acs.org

Table 2: Examples of Carbazole-Based Chemical Sensors

| Sensor Type | Analyte | Detection Mechanism | Key Performance |

| Fluorescent | Cu²⁺ | Complexation leading to fluorescence quenching or enhancement. researchgate.netrsc.orgnih.gov | High selectivity and sensitivity, low detection limits (e.g., 1.19 x 10⁻⁸ mol L⁻¹). rsc.org |

| Fluorescent | F⁻, Cl⁻ | Hydrogen bonding interactions with carbazole N-H and O-H groups. nih.govnih.gov | Sensitive recognition of halide anions. nih.govnih.gov |

| Fluorescent | Hg²⁺ | Regeneration of fluorescence from a carbazole-iodine complex. mdpi.com | "Turn-on" AIE sensor. mdpi.com |

| Fluorescent | Glucose | Aggregation-induced emission (AIE) upon binding to boronic acid receptor. rsc.org | High affinity and selectivity for glucose over other monosaccharides. rsc.org |

| Electrochemical (ISE) | Carboxylates (Acetate, Benzoate) | Host-guest complexation within a polymer membrane via hydrogen bonding. beilstein-journals.orgabo.fi | Potentiometric detection with selectivity dependent on macrocycle ring size. abo.fibeilstein-journals.org |

| Colorimetric | Anions (e.g., Benzoate) | Anion binding induces a color change via perturbation of the carbazole chromophore. nih.gov | Visual detection of anions. nih.gov |

Coordination Chemistry: Carbazole Derivatives as Ligands

The carbazole moiety, with its rigid, planar structure and electron-rich aromatic system, serves as an excellent scaffold for the design of ligands in coordination chemistry. Researchers have modified the carbazole framework with various functional groups to create ligands that can form stable and catalytically active complexes with a range of transition metals. These modifications often involve introducing coordinating atoms such as nitrogen and oxygen through Schiff base or azo linkages.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with carbazole-derived ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A common strategy involves the synthesis of Schiff base ligands derived from carbazole aldehydes. For instance, new Schiff bases have been synthesized from 9-ethyl-3-carbazole carboxaldehyde. These ligands, such as (E)-4-chloro-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)phenol and (E)-2-bromo-4-chloro-6-((9-ethyl-9H-carbazol-3-yl)methyleneamino)phenol, have been used to synthesize complexes with cobalt(II), manganese(II), and nickel(II) dergipark.org.tr. The characterization of these complexes is typically carried out using techniques like NMR, UV-Vis, IR spectroscopy, and mass spectrometry to confirm the coordination of the metal ion to the ligand dergipark.org.tr.

Another approach involves the creation of azo-Schiff base compounds. For example, a novel azo-Schiff base ligand was synthesized through the condensation of N-ethylcarbazole-3-carbaldehyde and 1,3-diaminopropane, followed by an azo coupling reaction. This ligand was then reacted with copper, cobalt, and nickel acetate salts to form coordination compounds arabjchem.org. Spectroscopic analysis is crucial in confirming the structure of these complexes. For example, a red shift in the imine stretching frequency in the IR spectra of the complexes compared to the free ligand indicates coordination through the imine nitrogens arabjchem.org.

The thermal stability of these complexes is an important aspect of their characterization, especially for their potential use in high-temperature catalytic reactions. Thermal analysis has shown that many carbazole-derived metal complexes exhibit high thermal stability researchgate.net.

Below is a table summarizing the synthesis of representative metal complexes with carbazole-derived ligands.

| Ligand Type | Metal Ions | General Synthesis Method | Characterization Techniques |

| Carbazole-derived Schiff bases | Co(II), Mn(II), Ni(II) | Reaction of metal salt with Schiff base ligand in a suitable solvent. | NMR, UV-Vis, IR, Mass Spectrometry |

| Carbazole-derived azo-Schiff bases | Cu(II), Co(II), Ni(II) | Reaction of metal acetate salt with the azo-Schiff base ligand. | Spectral Analysis (IR, UV-Vis), Mass Spectrometry, Magnetic Susceptibility |

Catalytic Applications of Metal-Carbazole Complexes

Metal complexes containing carbazole-derived ligands have shown significant promise as catalysts in various organic transformations, particularly in oxidation reactions of alkenes. The catalytic activity is influenced by the nature of the metal ion and the structure of the carbazole-based ligand.

For instance, manganese(II) complexes of carbazole-derived Schiff bases have demonstrated the highest catalytic activity in the oxidation of styrene and cyclohexene dergipark.org.tr. Similarly, copper(II) complexes of azo-Schiff base ligands derived from carbazole have shown good to moderate yields in the oxidation of these alkenes arabjchem.org. In one study, a copper(II) coordination compound exhibited a 75.3% conversion of styrene and a 70.2% conversion of cyclohexene arabjchem.org. The cobalt complex was the second-best catalyst, while the nickel(II) complex showed poorer results in these oxidation reactions arabjchem.org.

These oxidation reactions are typically carried out using an oxidant like hydrogen peroxide in a suitable solvent and at a specific temperature arabjchem.org. The selectivity of the reaction towards different oxidation products, such as epoxides, is a key factor in evaluating the catalyst's performance arabjchem.org.

The table below presents a summary of the catalytic activity of some metal-carbazole complexes in alkene oxidation.

| Catalyst (Metal Complex) | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |

| Manganese(II)-Schiff base | Styrene, Cyclohexene | Not specified | High | Not specified | dergipark.org.tr |

| Copper(II)-azo-Schiff base | Styrene | H₂O₂ | 75.3 | 22.2 (Styrene oxide) | arabjchem.org |

| Copper(II)-azo-Schiff base | Cyclohexene | H₂O₂ | 70.2 | 25.3 (Cyclohexene oxide) | arabjchem.org |

| Cobalt(II)-azo-Schiff base | Styrene | H₂O₂ | 61.3 | Not specified | arabjchem.org |

| Cobalt(II)-azo-Schiff base | Cyclohexene | H₂O₂ | 59.7 | Not specified | arabjchem.org |

Biological and Biomedical Research Investigations

Molecular Interactions in Biological Systems (Non-Pharmacological Mechanisms)

The interaction of small molecules like 1-(9H-carbazol-9-yl)ethanone with biological macromolecules is governed by a variety of non-covalent forces. These interactions are fundamental to understanding the molecule's distribution, metabolism, and its potential as a scaffold in drug design, independent of any direct pharmacological effect. The structure of N-acetylcarbazole allows for several types of non-covalent interactions that facilitate its association with biological components such as proteins and nucleic acids.

The primary modes of non-pharmacological molecular interactions for the this compound scaffold include:

Hydrophobic Interactions and Van der Waals Forces: The large, planar, and aromatic carbazole (B46965) ring system is inherently nonpolar and hydrophobic. This characteristic promotes favorable interactions with hydrophobic pockets or surfaces within proteins, which are rich in nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. These associations are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface leads to a thermodynamically favorable increase in entropy. The cumulative effect of many weak van der Waals forces, which arise from transient fluctuations in electron density, are critical for stabilizing these interactions and ensuring a complementary fit between the molecule and its binding partner sci-hub.stmdpi.commdpi.com. These forces, though individually weak, are numerous and collectively contribute significantly to the stability of protein-ligand complexes mdpi.com.

π-π Stacking Interactions: The electron-rich aromatic carbazole core can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions, where the π-orbitals of the aromatic systems overlap, are crucial for the stability of protein 3D structures and for the binding of ligands to their target proteins tandfonline.com. The planar geometry of the carbazole moiety is well-suited for such stacking, which can occur in either a face-to-face or an edge-to-face (T-shaped) orientation, contributing to the binding affinity within protein active sites tandfonline.comrsc.org. Similar π-π stacking interactions can also occur between the carbazole ring and the nucleobases of DNA and RNA researchgate.net.

Hydrogen Bonding: While the carbazole ring itself is a weak hydrogen bond donor (N-H), in this compound, the nitrogen atom is acetylated, removing this donor capability. However, the acetyl group introduces a carbonyl oxygen which can act as a hydrogen bond acceptor. This oxygen atom can form hydrogen bonds with suitable donor groups in a biological environment, such as the amide protons of a protein's peptide backbone or the side chains of amino acids like arginine, asparagine, or glutamine mdpi.com.

These non-covalent interactions are the foundational forces that guide how this compound and its derivatives position themselves within a biological milieu, a critical aspect for their subsequent application in drug discovery and the development of diagnostic tools.

Carbazole Scaffolds in Drug Discovery Research: Mechanistic Insights

The carbazole scaffold, with N-acetylcarbazole as a key derivative, is a privileged structure in medicinal chemistry due to its versatile biological activities. Researchers have extensively modified this core to develop potent and selective agents targeting various enzymes and signaling pathways implicated in a wide range of diseases.

Derivatives built upon the carbazole framework have been identified as modulators of numerous biological targets and pathways. The rigid, planar structure of the carbazole nucleus serves as an effective anchor for positioning functional groups to interact with specific residues in enzyme active sites or protein-protein interfaces.

Enzyme Inhibition:

Carbazole derivatives have demonstrated inhibitory activity against a diverse array of enzymes through various mechanisms:

Protein Kinases: Many carbazole compounds act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling. For instance, derivatives have been designed to target Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling and a target for autoimmune diseases mdpi.com. They have also been investigated as inhibitors of Janus kinase 2 (JAK2), which is involved in the JAK/STAT signaling pathway often dysregulated in cancer and inflammatory conditions nih.gov.

Topoisomerases: Certain carbazole derivatives function as topoisomerase inhibitors, interfering with the enzymes (Topoisomerase I and II) that manage DNA topology during replication and transcription. This leads to DNA damage and induces apoptosis in cancer cells, making them effective anticancer agents rsc.orgresearchgate.net. Compound 36a, a palindromic carbazole derivative, was found to be a selective catalytic inhibitor of Topoisomerase IIα researchgate.net.

Hydrolases: Carbazole-based compounds have been developed as inhibitors for several hydrolases. They have shown potent inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which is a therapeutic strategy for managing type 2 diabetes researchgate.net. Additionally, derivatives have been synthesized to target urease, an enzyme implicated in infections by Helicobacter pylori acs.orgnih.gov. Derivatives have also been designed as acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease therapy mdpi.com.

Other Enzymes: Research has also targeted enzymes specific to pathogens. For example, carbazole derivatives have been studied as inhibitors of Mycobacterium tuberculosis InhA, an enoyl acyl carrier protein reductase essential for mycolic acid biosynthesis and bacterial cell wall formation researchgate.netrsc.org. Others have shown potential as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication inorg2025napoli.org.

Signaling Pathway Modulation:

Beyond direct enzyme inhibition, carbazole derivatives can influence complex signaling pathways:

JAK/STAT Pathway: Carbazole itself has been identified as the active component of coal tar used in psoriasis treatment, with its mechanism linked to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway nih.gov. Numerous N-alkyl and other carbazole derivatives have been synthesized to inhibit STAT3 activation, which is a key factor in tumorigenesis mdpi.comnih.gov.